2,4-Dimethyldec-1-EN-5-one

Description

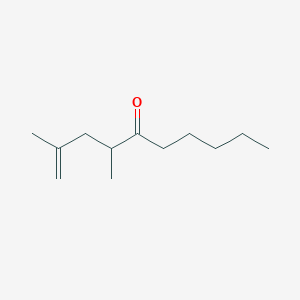

2,4-Dimethyldec-1-en-5-one is a branched aliphatic enone with the IUPAC name 2,4-dimethyl-1-decene-5-one. Its structure comprises a 10-carbon chain (decane backbone) with a ketone group at position 5, a terminal double bond at position 1 (dec-1-ene), and methyl substituents at positions 2 and 2. This compound likely exhibits reactivity typical of α,β-unsaturated ketones, such as conjugate addition and cycloaddition, though specific data are unavailable in the provided evidence.

Properties

CAS No. |

62834-85-9 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

2,4-dimethyldec-1-en-5-one |

InChI |

InChI=1S/C12H22O/c1-5-6-7-8-12(13)11(4)9-10(2)3/h11H,2,5-9H2,1,3-4H3 |

InChI Key |

DXPPVCKEBFVIHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(C)CC(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyldec-1-en-5-one can be achieved through several methods. One common approach involves the aldol condensation of 2,4-dimethylpentanal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the enone structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,4-dimethylpentanol. This process uses a metal catalyst, such as palladium or platinum, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyldec-1-en-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the double bond or the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), electrophiles

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols

Substitution: Halogenated derivatives

Scientific Research Applications

2,4-Dimethyldec-1-en-5-one has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyldec-1-en-5-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The double bond in the compound also allows for electrophilic addition reactions, where electrophiles add to the carbon-carbon double bond, resulting in the formation of new chemical species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6,10-Dimethyl-5-undecen-2-one (CAS 689-66-7)

- Structure : 11-carbon chain with a ketone at position 2, a double bond at position 5 (undec-5-ene), and methyl groups at positions 6 and 10.

- Key Differences :

- Safety Data: Classified under UN GHS Revision 8 with precautions for inhalation and skin contact, suggesting moderate toxicity common to enones .

5-(Dimethylamino)-1-phenyl-2,4-pentadien-1-one (CAS 5089-00-9)

- Structure: Aromatic enone with a phenyl group at C1, conjugated dienone (C2–C5), and dimethylamino substituent at C5.

- Key Differences: The aromatic ring and dimethylamino group enhance resonance stabilization, increasing stability compared to aliphatic enones like 2,4-Dimethyldec-1-en-5-one. UV/Vis spectra (λ_max ~300 nm) indicate strong π→π* transitions due to extended conjugation, a feature absent in the target compound’s isolated double bond .

- Physical Properties : Melting point (117–118°C) reflects crystalline packing influenced by the phenyl group, whereas the target compound is likely liquid at room temperature .

(2E)-5-Methylhept-2-en-4-one (CAS 102322-83-8)

- Structure : Shorter chain (C7) with a ketone at C4 and methyl branching at C5.

- The (E)-configuration of the double bond may influence stereoselective reactivity, whereas the target compound’s terminal double bond (dec-1-ene) lacks geometric isomerism .

Structural and Functional Group Analysis

| Property | This compound | 6,10-Dimethyl-5-undecen-2-one | 5-(Dimethylamino)-1-phenyl-2,4-pentadien-1-one |

|---|---|---|---|

| Carbon Chain Length | C10 | C11 | C5 (with phenyl substituent) |

| Ketone Position | C5 | C2 | C1 (conjugated with dienone) |

| Double Bond Position | C1 | C5 | C2–C4 (conjugated dienone) |

| Substituents | 2,4-dimethyl | 6,10-dimethyl | 5-dimethylamino, 1-phenyl |

| Conjugation Effects | Isolated enone | Partially conjugated | Fully conjugated (dienone + aromatic) |

Limitations of Available Data

The provided evidence lacks direct information on this compound, necessitating inferences from structural analogs. Further experimental studies are required to validate its physicochemical and toxicological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.